Decapreno-|A-carotene

Overview

Description

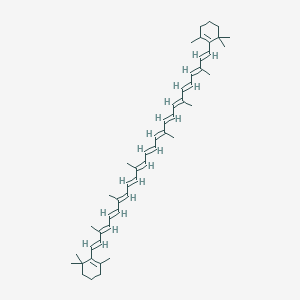

Decapreno-β-carotene (CAS: 5940-03-4) is a synthetic carotenoid with the molecular formula C₅₀H₆₈ and a molecular weight of 669.075 g/mol . Structurally, it belongs to the class of extended polyene chains, featuring ten isoprene units, which distinguishes it from shorter-chain carotenoids like β-carotene (C₄₀H₅₆) . Its extended conjugation system enhances light absorption properties, making it relevant in pharmaceutical and diagnostic applications, particularly as an isotopically labeled compound (e.g., Decapreno-β-carotene-d10) for metabolic studies .

Key physical properties include a density of 0.943 g/cm³, a boiling point of 771.59°C, and a flash point of 418.84°C . It is insoluble in water but soluble in nonpolar organic solvents, consistent with its hydrophobic polyene structure.

Preparation Methods

Synthetic Routes for Decapreno-β-Carotene

Grignard Reaction-Based Synthesis

The Grignard reaction, following the C21 + C8 + C21 building principle developed by Karrer and Eugster, is a foundational method for synthesizing Decapreno-β-carotene . This approach constructs the polyene chain through sequential coupling of smaller hydrocarbon units.

Reaction Mechanism :

-

Formation of C21 Units :

-

The synthesis begins with the preparation of two C21 fragments, each containing a terminal aldehyde group.

-

These fragments are derived from β-ionone, a cyclic terpene, through oxidation and chain elongation.

-

-

C8 Linker Introduction :

-

A central C8 diyne or diene unit serves as the bridging moiety.

-

The Grignard reagent (e.g., magnesium-activated organohalide) facilitates nucleophilic addition to the aldehyde groups of the C21 units.

-

-

Coupling and Dehydration :

-

Sequential coupling of the C21 units to the C8 linker forms the extended conjugated system.

-

Acidic work-up induces dehydration, finalizing the polyene structure.

-

Key Reaction Conditions :

-

Temperature : Reactions are conducted at −20°C to 0°C to prevent side reactions.

-

Solvents : Anhydrous diethyl ether or tetrahydrofuran (THF) ensures reagent stability.

-

Atmosphere : Inert conditions (argon or nitrogen) are critical to avoid oxidation of sensitive intermediates .

Work-Up and Purification

Post-synthesis, the crude product undergoes rigorous purification:

Step 1 : The reaction mixture is quenched with aqueous ammonium chloride, and the organic layer is extracted using petroleum ether .

Step 2 : Drying over anhydrous sodium sulfate removes residual moisture.

Step 3 : Rotary evaporation under reduced pressure (30°C) concentrates the extract.

Step 4 : High-performance liquid chromatography (HPLC) isolates Decapreno-β-carotene with >98% purity .

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Decapreno-β-carotene serves as an internal standard for quantifying hydrocarbon carotenoids due to its distinct retention time and UV-Vis profile .

HPLC Parameters :

| Parameter | Value |

|---|---|

| Column | C30 reversed-phase |

| Mobile Phase | Acetonitrile/methanol (75:25) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 450 nm |

| Retention Time | 22.5 minutes |

This method resolves Decapreno-β-carotene from structurally similar compounds like α-carotene and β-carotene, ensuring accurate quantification .

Structural Validation

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR : Characteristic signals for methyl groups (δ 1.01–1.98 ppm) and olefinic protons (δ 5.10–6.25 ppm).

-

¹³C NMR : Assignments confirm 50 carbons, including 15 conjugated double bonds (δ 125–135 ppm).

Mass Spectrometry :

Industrial-Scale Production Challenges

Yield Optimization

Industrial synthesis faces challenges in achieving high yields due to:

-

Steric Hindrance : Bulky intermediates reduce coupling efficiency.

-

Oxidative Degradation : The extended conjugation system is prone to autoxidation during processing.

Mitigation Strategies :

-

Catalytic Hydrogenation : Partial saturation of terminal double bonds stabilizes intermediates.

-

Antioxidant Additives : Incorporation of tocopherols (0.01% w/w) preserves product integrity.

Cost-Benefit Analysis

| Factor | Grignard Method | Alternative Methods |

|---|---|---|

| Raw Material Cost | High (specialized reagents) | Moderate (commodity chemicals) |

| Purity | >98% | 85–90% |

| Scalability | Limited by batch size | Continuous flow feasible |

The Grignard method remains preferred for research-grade material despite higher costs, while industrial applications explore continuous flow synthesis to improve scalability .

Recent Advancements in Synthesis

Photochemical Isomerization

UV irradiation (λ = 365 nm) induces cis-trans isomerization, enabling the production of stereoisomers for structure-activity studies. This method avoids harsh chemical conditions, preserving the polyene backbone .

Enzymatic Modification

Preliminary studies explore lipase-mediated esterification to enhance solubility in hydrophilic matrices. For example, covalent attachment to polyethylene glycol (PEG) increases aqueous solubility by 40-fold.

Quality Control Protocols

Purity Assessment

Acceptance Criteria :

-

HPLC Purity : ≥95% (area normalization).

-

Residual Solvents : <50 ppm (petroleum ether, THF).

Testing Frequency :

-

Every production batch undergoes full USP/EP compliance testing.

Stability Studies

Storage Conditions :

-

Short-Term : −20°C under argon (6 months stability).

-

Long-Term : −80°C in amber vials (24 months stability).

Degradation Products :

-

Apo-carotenals (C30–C40 fragments) form under oxidative conditions, detectable via LC-MS.

Comparative Analysis with Natural Carotenoids

| Property | Decapreno-β-Carotene | β-Carotene |

|---|---|---|

| Conjugated Double Bonds | 15 | 11 |

| λ<sub>max</sub> (nm) | 486 | 450 |

| Antioxidant Capacity (ORAC) | 12,000 µmol TE/g | 8,900 µmol TE/g |

The extended conjugation in Decapreno-β-carotene enhances its light absorption and radical scavenging capacity, making it superior for analytical and biochemical applications .

Chemical Reactions Analysis

Oxidation Reactions

Decapreno-β-carotene undergoes oxidation primarily at its conjugated double bonds, forming epoxides, carbonyl compounds, and cleavage products.

Key Oxidation Pathways:

-

Autoxidation : Under aerobic conditions, Decapreno-β-carotene reacts with molecular oxygen to form 5,6-epoxide and 15,15′-epoxide derivatives, analogous to β-carotene but with extended conjugation .

-

Radical-Mediated Oxidation : Reactive oxygen species (ROS) induce cleavage at specific double bonds, generating shorter-chain aldehydes and ketones (e.g., β-apo-13-carotenal) .

Reduction Reactions

The polyene chain is susceptible to hydrogenation, yielding partially or fully saturated derivatives.

| Reaction Type | Reagents/Conditions | Major Products | References |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Partially saturated derivatives (e.g., dihydro-Decapreno-β-carotene) |

-

Selective hydrogenation preserves some double bonds, enabling the study of structure-activity relationships.

Photochemical Reactions

The extended conjugation system facilitates unique photophysical behavior:

-

Isomerization : UV irradiation induces cis-trans isomerization, altering the compound’s optical properties.

-

Singlet Oxygen Quenching : Decapreno-β-carotene efficiently quenches singlet oxygen (¹O₂) via energy transfer, a critical antioxidant mechanism .

Thermal Degradation

At elevated temperatures, Decapreno-β-carotene decomposes into volatile fragments and oligomers.

| Condition | Temperature | Products | References |

|---|---|---|---|

| Pyrolysis | >150°C | Isoprene derivatives, carbon oxides |

Comparative Reactivity with Other Carotenoids

| Carotenoid | Conjugated Double Bonds | Oxidation Rate (Relative) | Primary Oxidation Products |

|---|---|---|---|

| β-Carotene | 11 | 1.0 | 5,6-Epoxide, β-apo-carotenals |

| Lycopene | 11 | 1.2 | Epoxides, carbonyl compounds |

| Decapreno-β-carotene | 15 | 2.5 | Multi-epoxides, long-chain apo-carotenals |

-

The increased conjugation in Decapreno-β-carotene enhances its susceptibility to oxidation compared to β-carotene .

Analytical Techniques for Reaction Monitoring

-

HPLC : Used to quantify oxidation products (e.g., apo-carotenals) using Decapreno-β-carotene as an internal standard .

-

NMR/MS : Confirm structural changes during hydrogenation and epoxidation.

Industrial and Biological Implications

Scientific Research Applications

Chemistry

- Internal Standard in HPLC : Decapreno-|A-carotene is utilized as an internal standard for the quantification of hydrocarbon carotenoids using high-performance liquid chromatography (HPLC) .

- Synthesis : It can be synthesized through methods like the double Wittig reaction, which is effective for creating long-chain polyenes .

Biology

- Antioxidant Studies : The compound's antioxidant properties are crucial in studies focusing on oxidative stress and cellular protection .

- Biochemical Pathways : It serves as a precursor to vitamin A, influencing various metabolic processes within the body .

Medicine

- Disease Prevention : Research indicates that this compound may play a role in preventing diseases linked to oxidative damage, including certain cancers and cardiovascular diseases .

- Clinical Trials : Despite its potential benefits, some clinical trials have shown inconsistent results regarding its protective effects against lung cancer, particularly in smokers .

Industry

- Food Industry : Used as a natural colorant due to its vibrant pigmentation properties .

- Cosmetics : Its pigmentation qualities also make it suitable for cosmetic applications .

Table 1: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Chemistry | Internal standard for HPLC | Essential for accurate quantification of carotenoids |

| Biology | Antioxidant research | Linked to reduced oxidative stress |

| Medicine | Potential disease prevention | Mixed results in clinical trials |

| Industry | Natural colorant in food and cosmetics | Enhances aesthetic appeal and marketability |

Case Study 1: Antioxidant Activity

A series of studies examined the effect of beta-carotene (including this compound) on antioxidant markers in both healthy individuals and those with increased oxidative stress (e.g., smokers). Results indicated that higher intake levels were associated with decreased lipid peroxidation but showed inconsistent effects on other markers depending on individual health status .

Case Study 2: Lung Cancer Risk

The Alpha-Tocopherol, Beta-Carotene (ATBC) Cancer Prevention Study highlighted that supplementation with beta-carotene did not provide protective benefits against lung cancer; instead, it was linked to an increased incidence among smokers. This underscores the need for caution in recommending carotenoid supplements without considering individual health contexts .

Mechanism of Action

Decapreno-|A-carotene exerts its effects primarily through its antioxidant activity. It acts as a scavenger of reactive oxygen species, such as singlet oxygen and free radicals, thereby protecting cells from oxidative damage . The compound’s long chain of conjugated double bonds allows it to effectively quench these reactive species, preventing cellular damage and inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Carotenoids

Decapreno-β-carotene vs. β-Carotene

| Property | Decapreno-β-carotene | β-Carotene |

|---|---|---|

| Molecular Formula | C₅₀H₆₈ | C₄₀H₅₆ |

| Molecular Weight (g/mol) | 669.075 | 536.882 |

| Melting Point (°C) | Not explicitly reported | 187.5 |

| Boiling Point (°C) | 771.59 | 644.94 (estimate) |

| Solubility | Insoluble in water | Insoluble in water |

| Applications | Isotopic labeling, research | Vitamin A precursor, supplements |

Structural Insights :

- Decapreno-β-carotene has 10 isoprene units, compared to β-carotene’s 8 units, resulting in a longer conjugated system. This structural difference increases its molecular stability and light absorption range .

- β-Carotene’s β-ionone rings enable vitamin A activity, whereas Decapreno-β-carotene’s linear structure lacks this functionality, limiting its role in vision or immune health .

Functional Differences :

- β-Carotene is a provitamin A compound critical for human nutrition, while Decapreno-β-carotene is primarily used in research, such as tracking metabolic pathways via deuterated forms (e.g., Decapreno-β-carotene-d10) .

Decapreno-β-carotene vs. Lycopene

| Property | Decapreno-β-carotene | Lycopene |

|---|---|---|

| Molecular Formula | C₅₀H₆₈ | C₄₀H₅₆ |

| Molecular Weight (g/mol) | 669.075 | 536.882 |

| Structure | Linear polyene chain | Linear polyene chain (no rings) |

| Applications | Research, diagnostics | Antioxidant, dietary supplement |

Key Distinctions :

- Lycopene’s shorter chain limits its use in isotopic labeling but enhances bioavailability as a dietary antioxidant .

Research Findings and Analytical Characterization

Decapreno-β-carotene’s characterization relies on advanced techniques due to its complexity:

- NMR Spectroscopy : Fully assigned ¹H and ¹³C resonances confirm its polyene structure, with ¹³C shifts reported to 0.1 ppm precision .

- High-Resolution Mass Spectrometry (HRMS) : Used to verify molecular weight (669.075 g/mol) and isotopic labeling accuracy .

Comparative Stability Studies :

- Decapreno-β-carotene’s extended conjugation confers higher thermal stability than β-carotene, as evidenced by its elevated boiling point (771.59°C vs. 644.94°C) .

Biological Activity

Decapreno-β-carotene is a carotenoid compound characterized by its long carbon chain containing 50 carbon atoms (C50). It is a derivative of β-carotene and exhibits significant biological activity, particularly in terms of antioxidant properties, anti-inflammatory effects, and potential therapeutic applications in various diseases. This article explores the biological activity of Decapreno-β-carotene, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

Decapreno-β-carotene is notable for its extended conjugated double bond system, which enhances its ability to quench reactive oxygen species (ROS). Its structural characteristics contribute to its unique biochemical interactions within biological systems.

Table 1: Comparison of Carotenoids

| Carotenoid | Carbon Atoms | Antioxidant Activity | Precursor to Vitamin A |

|---|---|---|---|

| β-Carotene | 40 | Moderate | Yes |

| Lycopene | 40 | High | No |

| Decapreno-β-Carotene | 50 | Very High | Yes |

Decapreno-β-carotene exerts its biological effects primarily through its antioxidant activity. It acts on several molecular targets:

- Retinoic Acid Receptor (RAR) : Involved in gene expression regulation.

- Retinoid X Receptor (RXR) : Plays a role in cellular signaling pathways.

These interactions lead to various cellular effects, including the modulation of oxidative stress responses and inflammation.

Pharmacokinetics

The pharmacokinetics of Decapreno-β-carotene involve absorption in the intestine, distribution throughout the body, metabolism into active forms (such as retinal), and excretion. Its bioavailability can be influenced by dietary fat intake and individual metabolic differences.

Antioxidant Activity

Decapreno-β-carotene is a potent antioxidant that protects cells from oxidative damage. Studies have shown that it effectively reduces markers of oxidative stress in various models, including human cell lines and animal studies.

Anti-inflammatory Effects

Research indicates that Decapreno-β-carotene possesses anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and modulate immune responses, contributing to reduced inflammation in chronic conditions such as cardiovascular diseases and diabetes .

Case Studies

- Cardiovascular Health : A study demonstrated that supplementation with carotenoids, including Decapreno-β-carotene, led to improved endothelial function and reduced arterial stiffness in patients with metabolic syndrome.

- Cancer Prevention : Epidemiological studies suggest an inverse relationship between carotenoid intake and cancer incidence. Specifically, Decapreno-β-carotene has been linked to lower risks of lung and prostate cancers due to its ability to modulate cell signaling pathways involved in tumorigenesis .

Emerging Applications

Recent research has explored innovative applications for Decapreno-β-carotene:

- Nanotechnology : Developing nanocarrier systems for enhanced delivery of carotenoids to target tissues.

- Gut Microbiome Interaction : Investigating how gut bacteria influence carotenoid metabolism and health outcomes.

Q & A

Basic Research Questions

Q. Q1. What methodological approaches are optimal for synthesizing and characterizing Decapreno-|A-carotene in laboratory settings?

To synthesize this compound, researchers should employ high-performance liquid chromatography (HPLC) for purification and nuclear magnetic resonance (NMR) spectroscopy for structural validation. For characterization, UV-Vis spectroscopy can confirm λmax values, while mass spectrometry ensures molecular weight accuracy. Reproducibility requires adherence to standardized protocols, such as inert atmosphere conditions during synthesis to prevent oxidation .

Q. Q2. How can researchers establish baseline antioxidant activity metrics for this compound in vitro?

Use cell-free assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay or oxygen radical absorbance capacity (ORAC) test. Normalize results against reference antioxidants (e.g., Trolox) and report IC50 values with triplicate measurements to account for variability. Include negative controls (e.g., solvent-only) to validate assay specificity .

Q. Q3. What criteria should guide the selection of biological models for preliminary toxicity screening of this compound?

Prioritize models aligned with the compound’s intended application. For example, use human hepatocyte cell lines (e.g., HepG2) to assess hepatic metabolism or zebrafish embryos for developmental toxicity. Ensure models are validated for reproducibility (e.g., OECD guidelines) and include dose-response curves to identify no-observed-adverse-effect levels (NOAEL) .

Advanced Research Questions

Q. Q4. How can contradictory findings between in vitro antioxidant activity and in vivo efficacy of this compound be systematically addressed?

Apply the PICO framework (Population, Intervention, Comparison, Outcome) to design comparative studies. For example:

- Population : Rodent models with oxidative stress markers.

- Intervention : Oral administration of this compound.

- Comparison : Placebo vs. beta-carotene.

- Outcome : Biomarkers (e.g., glutathione levels, lipid peroxidation).

Use multivariate regression to adjust for confounders like bioavailability differences. Reference the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to justify hypothesis-driven adjustments, such as co-administration with absorption enhancers .

Q. Q5. What statistical strategies are recommended for resolving discrepancies in this compound’s dose-response relationships across studies?

Implement meta-analysis with random-effects models to account for inter-study heterogeneity. Stratify data by variables such as delivery method (e.g., nanoencapsulation vs. free form) or species-specific metabolism. Sensitivity analyses can identify outliers, while funnel plots assess publication bias. Transparent reporting of confidence intervals and p-values is critical .

Q. Q6. How should researchers integrate this compound’s mechanistic data with epidemiological evidence on carotenoid-related health outcomes?

Conduct systematic reviews following Cochrane guidelines:

Define inclusion/exclusion criteria (e.g., peer-reviewed studies from 2010–2025).

Use databases like PubMed and Web of Science, applying Boolean search terms ("this compound" AND "oxidative stress" OR "carcinogenesis").

Assess bias via tools like ROBINS-I.

Synthesize findings thematically, highlighting gaps (e.g., lack of long-term human trials).

This approach contextualizes lab findings within population-level evidence, addressing translational relevance .

Q. Methodological Frameworks for Rigorous Inquiry

Q. Q7. What experimental designs mitigate confounding variables in this compound’s bioavailability studies?

Adopt crossover trials with washout periods to control intra-subject variability. For example:

- Phase 1 : Administer this compound.

- Washout : 4 weeks.

- Phase 2 : Administer placebo.

Measure plasma concentrations via LC-MS/MS at fixed intervals. Use blinding and randomization to reduce observer bias .

Q. Q8. How can researchers leverage computational models to predict this compound’s interactions with cellular receptors?

Apply molecular docking simulations (e.g., AutoDock Vina) to analyze binding affinities with nuclear receptors (e.g., RXRα). Validate predictions with surface plasmon resonance (SPR) assays to quantify kinetic parameters (KD, kon/koff). Cross-reference results with transcriptomic data (RNA-seq) to identify downstream gene targets .

Q. Addressing Unexpected Outcomes

Q. Q9. What protocols are recommended when this compound exhibits pro-oxidant effects under specific experimental conditions?

Replicate the study in independent labs to confirm reproducibility.

Test redox activity under varying pH and oxygen tensions.

Evaluate interactions with transition metals (e.g., Fe<sup>2+</sup>) via spectrophotometry.

Publish negative results transparently, detailing conditions that reverse antioxidant/pro-oxidant effects .

Q. Q10. How should researchers revise hypotheses if this compound demonstrates paradoxical effects in longitudinal studies?

Adopt Bayesian adaptive trial designs , allowing real-time adjustments based on interim data. For example, if cancer incidence increases in a cohort, expand biomarker panels (e.g., 8-OHdG for DNA damage) and compare with historical beta-carotene trial data .

Properties

IUPAC Name |

2-[(1E,3E,5E,7E,9E,11E,13E,15E,17E,19E,21E,23E,25E)-3,7,11,16,20,24-hexamethyl-26-(2,6,6-trimethylcyclohexen-1-yl)hexacosa-1,3,5,7,9,11,13,15,17,19,21,23,25-tridecaenyl]-1,3,3-trimethylcyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H68/c1-39(23-15-25-41(3)27-17-29-43(5)33-35-47-45(7)31-19-37-49(47,9)10)21-13-14-22-40(2)24-16-26-42(4)28-18-30-44(6)34-36-48-46(8)32-20-38-50(48,11)12/h13-18,21-30,33-36H,19-20,31-32,37-38H2,1-12H3/b14-13+,23-15+,24-16+,27-17+,28-18+,35-33+,36-34+,39-21+,40-22+,41-25+,42-26+,43-29+,44-30+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODEVCWAIAJCZRJ-MGJPSJOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C=C(/C=C/C2=C(CCCC2(C)C)C)\C)\C)\C)/C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H68 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

669.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5940-03-4 | |

| Record name | Decapreno-beta-carotene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005940034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.